4-(1-Isocyanatoethyl)thiazole
Description
4-(1-Isocyanatoethyl)thiazole is a thiazole derivative featuring an isocyanatoethyl substituent at the 4-position of the heterocyclic thiazole ring. Thiazoles are five-membered aromatic compounds containing one sulfur and one nitrogen atom, known for their versatility in medicinal chemistry and material science . The isocyanato group (–NCO) in this compound is highly reactive, enabling its use in polymer synthesis, covalent bonding with biomolecules, or as a precursor for ureas and carbamates.
Properties
Molecular Formula |
C6H6N2OS |
|---|---|
Molecular Weight |
154.19 g/mol |
IUPAC Name |
4-(1-isocyanatoethyl)-1,3-thiazole |
InChI |
InChI=1S/C6H6N2OS/c1-5(7-3-9)6-2-10-4-8-6/h2,4-5H,1H3 |
InChI Key |
KEJYEXSBMFTAPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CSC=N1)N=C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-isocyanatoethyl)-1,3-thiazole typically involves the reaction of 1,3-thiazole derivatives with isocyanates. One common method is the reaction of 4-(1-hydroxyethyl)-1,3-thiazole with phosgene or a phosgene equivalent to introduce the isocyanate group. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 4-(1-isocyanatoethyl)-1,3-thiazole may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reactivity of the starting materials can also be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(1-Isocyanatoethyl)-1,3-thiazole undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Cycloaddition: The compound can participate in cycloaddition reactions to form heterocyclic compounds.
Substitution Reactions: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Thiols: React with the isocyanate group to form thiocarbamates.
Catalysts: Such as Lewis acids, can be used to enhance the reactivity of the isocyanate group.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Scientific Research Applications
4-(1-Isocyanatoethyl)-1,3-thiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity with various nucleophiles.
Mechanism of Action
The mechanism of action of 4-(1-isocyanatoethyl)-1,3-thiazole involves the reactivity of the isocyanate group with nucleophiles. The isocyanate group can form covalent bonds with nucleophilic sites on biological molecules, leading to the formation of stable adducts. This reactivity can result in the inhibition of enzyme activity or the modification of protein function, which may underlie its biological effects.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Thiazole derivatives are distinguished by substituents at the 2-, 4-, and 5-positions. Below is a comparison of 4-(1-Isocyanatoethyl)thiazole with structurally analogous compounds:
Key Observations :
- The isocyanato group in 4-(1-Isocyanatoethyl)thiazole confers greater electrophilicity compared to methyl or aryl substituents, making it more reactive in nucleophilic addition reactions .
- Unlike halogenated aryl thiazoles (e.g., 4-(4-fluorophenyl)thiazole), the aliphatic isocyanatoethyl chain may reduce π-stacking interactions critical for enzyme binding but enhance solubility in polar solvents .
Key Findings :
- Thiazoles with electron-withdrawing aryl groups (e.g., 4-cyanophenyl, 4-trifluoromethylphenyl) exhibit superior antioxidant and antimicrobial properties compared to aliphatic substituents .
- The isocyanato group’s reactivity may limit direct biological applications but makes the compound valuable as a synthetic intermediate for bioactive ureas or polymers .
Physicochemical and Crystallographic Comparisons
Isostructural thiazole derivatives with halogen variations (e.g., Cl vs. F) show nearly identical crystal packing despite differing substituents . For example:
- 4-(4-Chlorophenyl)-thiazole (4) and 4-(4-Fluorophenyl)-thiazole (5) are isostructural (triclinic, P̄1 symmetry) with minor adjustments for halogen size .
- In contrast, 4-(1-Isocyanatoethyl)thiazole’s aliphatic chain likely disrupts planar stacking, leading to distinct crystallographic behavior compared to aryl-substituted analogs.
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